molecular formula C16H11ClFN3OS B2660886 2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391863-32-4

2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2660886
CAS No.: 391863-32-4
M. Wt: 347.79
InChI Key: CDIZNTLGILKOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiadiazole Derivatives as Biologically Active Compounds

The 1,3,4-thiadiazole scaffold is a nitrogen-sulfur heterocycle renowned for its versatility in medicinal chemistry. Its structural rigidity, capacity for hydrogen bonding, and sulfur-mediated lipophilicity enable diverse biological interactions. Thiadiazole derivatives exhibit broad pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular effects. For instance, acetazolamide (a carbonic anhydrase inhibitor) and cefazolin (a cephalosporin antibiotic) exemplify clinically successful thiadiazole-containing drugs. The scaffold’s bioisosteric compatibility with pyrimidine, oxazole, and benzene rings further enhances its utility in rational drug design.

Historical Development of 1,3,4-Thiadiazole Research

Research on 1,3,4-thiadiazoles began in the mid-20th century with the synthesis of acetazolamide in 1953, marking the first therapeutic application of this scaffold. Subsequent decades saw structural diversification, with methazolamide (1960s) and megazole (1980s) emerging as treatments for glaucoma and trypanosomiasis, respectively. The 21st century has focused on hybrid molecules, combining thiadiazoles with benzamide, quinoline, or triazole moieties to enhance target selectivity and potency. Advances in synthetic methodologies, such as microwave-assisted cyclization and click chemistry, have accelerated the development of novel derivatives.

Structural Classification of Benzamide-Thiadiazole Hybrids

Benzamide-thiadiazole hybrids are classified based on substitution patterns at the thiadiazole C2 and C5 positions. A representative analysis is provided below:

Thiadiazole Position Common Substituents Biological Activity Example Citation
C2 Benzamide (aryl carboxamide) Antimicrobial, Anticancer
C5 Alkyl/aryl thioethers, aryl Antitubercular, Antioxidant

The target compound, 2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, features a chloro-fluoro-benzamide group at C2 and a 2-methylphenyl group at C5. This arrangement optimizes steric and electronic properties for potential receptor binding, as evidenced by analogous structures in anti-tubercular and anticancer agents.

Research Significance in Medicinal Chemistry

Benzamide-thiadiazole hybrids represent a strategic convergence of two pharmacophoric elements: the thiadiazole’s hydrogen-bonding capacity and the benzamide’s aromatic planar geometry. Such hybrids are investigated for multitarget therapies, particularly in oncology and infectious diseases. For example, imidazo[2,1-b]thiadiazole derivatives demonstrate nanomolar cytotoxicity against leukemia and breast cancer cell lines. Structural modifications, such as halogenation (e.g., chloro, fluoro) or aryl substitution, enhance metabolic stability and target affinity. The target compound’s chloro-fluoro substitution pattern parallels optimized derivatives reported in antimycobacterial and anticancer studies.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS/c1-9-5-2-3-6-10(9)15-20-21-16(23-15)19-14(22)13-11(17)7-4-8-12(13)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIZNTLGILKOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 2-methylphenylhydrazine with carbon disulfide and an oxidizing agent such as hydrogen peroxide.

    Coupling with Benzamide: The synthesized thiadiazole ring is then coupled with 2-chloro-6-fluorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. For instance:

  • Thiadiazole derivatives demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 62.5 μg/mL .
  • The incorporation of halogens (like chlorine and fluorine) has been linked to enhanced antibacterial effects .

Anticancer Potential

Thiadiazole derivatives are also being explored for their anticancer properties. Some studies suggest that modifications to the thiadiazole ring can lead to increased cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance effectiveness against various types of cancer cells.

Case Study 1: Antimicrobial Testing

A study conducted on various thiadiazole derivatives demonstrated that compounds similar to 2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications could significantly impact efficacy .

Case Study 2: Antiviral Efficacy

In another investigation focusing on antiviral agents, researchers synthesized several thiadiazole derivatives and assessed their activity against HIV strains. Compounds with structural similarities to our target compound showed promising inhibition rates, suggesting potential pathways for future drug development .

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiadiazole Ring

Pyridinyl vs. 2-Methylphenyl Substitution

describes compounds with a pyridin-2-yl group at the thiadiazole C-5 position (e.g., compounds 4b–4g), whereas the target compound features a 2-methylphenyl group. Key differences include:

  • In contrast, the 2-methylphenyl group is purely hydrophobic, increasing logP (lipophilicity) and possibly improving membrane permeability .
  • Steric Effects : The methyl group in the target compound may introduce steric hindrance, affecting binding to enzymes or receptors compared to the planar pyridinyl group.
Thiadiazole Core vs. Other Heterocycles

details a benzamide derivative with a trifluoropropoxy substituent instead of a thiadiazole ring. The absence of the thiadiazole core reduces opportunities for hydrogen bonding via sulfur or nitrogen atoms, which are critical for interactions in many bioactive compounds .

Substituent Variations on the Benzamide Moiety

Halogenation Patterns
  • Target Compound: 2-chloro-6-fluoro substitution on the benzamide ring.
  • Analogues : Compounds 4b (3-chloro), 4c (4-chloro), and 4d–4f (fluoro at positions 2, 3, or 4) demonstrate that halogen position significantly impacts NMR chemical shifts (e.g., 2-fluoro in 4d causes distinct deshielding in adjacent protons) and biological activity .
  • Compound (1a): Features a 2-chloro-6-fluorophenyl group but includes additional polar substituents (cyano, hydroxy), which enhance solubility but may reduce blood-brain barrier penetration compared to the target compound’s simpler halogenation pattern .
Functional Group Additions
  • Methoxy groups (e.g., 4g in ) offer hydrogen-bonding opportunities but are susceptible to oxidative metabolism, unlike the target compound’s stable halogen substituents .

Physicochemical and Spectroscopic Properties

Property Target Compound Pyridinyl Analogues () Trifluoropropoxy Compound ()
logP (Predicted) ~3.8 (highly lipophilic) ~2.5–3.0 (moderate) ~4.2 (very high)
1H NMR Shifts δ 7.2–8.1 (aromatic protons) δ 7.5–8.5 (pyridinyl protons) δ 6.8–7.6 (complex splitting)
IR C=O Stretch ~1680 cm⁻¹ ~1670–1690 cm⁻¹ ~1695 cm⁻¹
MS Molecular Ion m/z 375.8 [M+H]+ m/z 330–360 [M+H]+ m/z 482.9 [M+H]+

Biological Activity

The compound 2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Molecular Formula

The molecular formula for 2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is C16H13ClFN4OSC_{16}H_{13}ClFN_4OS.

Anticancer Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to 2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have been shown to selectively inhibit the kinase activity of EGFR and HER-2, which are critical targets in cancer therapy. In vitro studies indicated that these compounds possess excellent anti-proliferation abilities against various cancer cell lines such as MCF-7 and SK-BR-3 .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A study highlighted that chlorinated and fluorinated derivatives exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 25 μg/mL . The compound's structure allows it to interact effectively with microbial targets, making it a potential candidate for developing new antibiotics.

The mechanisms underlying the biological activities of thiadiazole derivatives often involve:

  • Inhibition of Enzyme Activity : Many thiadiazole compounds inhibit specific enzymes associated with cancer growth or microbial survival.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiadiazole derivatives and evaluated their efficacy against breast cancer cell lines. The results indicated that one particular compound displayed a high binding affinity to EGFR and HER-2, resulting in significant inhibition of tumor growth in vivo .

Case Study 2: Antimicrobial Evaluation

In another investigation focused on antimicrobial properties, a series of thiadiazole derivatives were tested against various bacterial strains. The findings revealed that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

Data Summary

Activity Type Target Organism/Cell Line MIC (μg/mL) Inhibition (%) Reference
AnticancerMCF-7-85%
AnticancerSK-BR-3-90%
AntibacterialS. aureus25-
AntibacterialE. coli25-

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves coupling a substituted benzoyl chloride (e.g., 2-chloro-6-fluorobenzoic acid derivative) with a 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine precursor. Key steps include:

  • Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Amide bond formation : Reacting the thiadiazol-2-amine with the benzoyl chloride in pyridine or with triethylamine as a base to neutralize HCl .
    • Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., methanol/water mixtures) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

  • 1H/13C NMR : Assign peaks for diagnostic groups:

  • Thiadiazole protons (δ ~8.5–9.5 ppm for NH; δ ~7.0–8.0 ppm for aromatic protons) .
  • Fluorine and chlorine substituents cause splitting patterns in adjacent protons .
    • X-ray crystallography : Resolve bond angles/planarity of the thiadiazole ring and benzamide moiety. Intermolecular interactions (e.g., N–H⋯O/N hydrogen bonds) stabilize crystal packing .
    • Mass spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Approach :

  • Pharmacokinetic profiling : Assess solubility (logP via HPLC) and metabolic stability (e.g., liver microsome assays) to explain bioavailability discrepancies .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinity to proposed targets (e.g., enzymes in anaerobic pathways) .
  • Dose-response correlation : Optimize dosing regimens in animal models to align with effective in vitro IC₅₀ values .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR) for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PFOR enzyme). Key residues (e.g., Arg213, His136) may form hydrogen bonds with the amide and thiadiazole groups .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl/F) with bioactivity. Hammett σ constants or frontier molecular orbital (FMO) analysis guide rational design .
  • MD simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .

Q. How do steric and electronic effects of the 2-methylphenyl group influence bioactivity?

  • Steric impact : The methyl group may hinder rotation, enforcing a planar conformation that enhances π-π stacking with hydrophobic enzyme pockets .
  • Electronic effects : Electron-donating methyl groups increase electron density on the thiadiazole ring, potentially improving interactions with electrophilic residues (e.g., cysteine thiols) .
  • Comparative studies : Synthesize analogs with -CF₃ or -OCH₃ substituents to dissect steric vs. electronic contributions .

Methodological Considerations

  • Synthesis scalability : Microwave-assisted methods (e.g., solvent-free Schiff base formation) reduce reaction times from hours to minutes while improving yields .
  • Data validation : Cross-validate biological assays (e.g., antimicrobial disc diffusion vs. broth microdilution) to minimize false positives .
  • Crystallographic refinement : Use SHELX software for high-resolution structure determination, particularly for resolving disorder in flexible substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.